REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]([Cl:12])[c:5]2[c:6]([n:7]1)[c:8]([CH3:11])[cH:9][s:10]2.[NH2:13][N:14]1[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]1.[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH2:20]>>[Cl:1][c:2]1[n:3][c:4]([NH:13][N:14]2[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]2)[c:5]2[c:6]([n:7]1)[c:8]([CH3:11])[cH:9][s:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2c(Cl)nc(Cl)nc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1csc2c(NN3CCCCC3)nc(Cl)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |